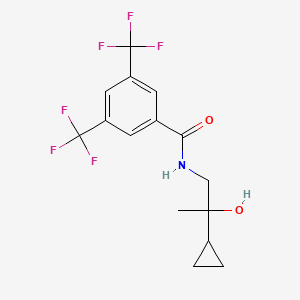

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F6NO2/c1-13(24,9-2-3-9)7-22-12(23)8-4-10(14(16,17)18)6-11(5-8)15(19,20)21/h4-6,9,24H,2-3,7H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKJBKQHTVXYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-bis(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

Hydroxypropyl Substitution: The hydroxypropyl group is added through a nucleophilic substitution reaction, typically using 2-bromo-2-hydroxypropane as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzamide core can be reduced to form amines or other derivatives.

Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the creation of more complex molecules through:

- Reactions: It can undergo oxidation, reduction, and nucleophilic substitution.

- Synthetic Pathways: Commonly used in multi-step organic reactions to develop pharmaceuticals and agrochemicals.

Biological Research

The compound is of significant interest in biological studies due to its potential enzyme inhibition and receptor binding activities. Research has indicated:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction: The lipophilic nature allows it to interact effectively with hydrophobic pockets in proteins.

Pharmacological Applications

Investigations into the therapeutic potential of this compound have revealed promising results:

- Anti-inflammatory Properties: Studies are exploring its efficacy in reducing inflammation.

- Anticancer Activity: Preliminary research suggests potential cytotoxic effects against certain cancer cell lines.

Industrial Uses

In industrial settings, this compound is utilized for:

- Material Development: Its unique properties make it suitable for creating new materials.

- Intermediate Production: It acts as an intermediate in the synthesis of various pharmaceutical compounds.

A study conducted on the cytotoxicity of related compounds indicated that this compound exhibited no significant cytostatic effects on eukaryotic cell lines such as HepG2 and MonoMac6. This finding suggests a favorable safety profile for potential therapeutic applications.

Pharmacokinetic Properties Analysis

Research has also evaluated the pharmacokinetic properties of this compound:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +1.0 |

| Blood-Brain Barrier Penetration | +0.9385 |

| Caco-2 Permeability | -0.5594 |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 1A2 Inhibition | +0.7849 |

These parameters indicate that the compound can effectively cross biological barriers while maintaining a low potential for interactions with major drug-metabolizing enzymes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

N-(3-Benzyl-5-hydroxyphenyl)-3,5-bis(trifluoromethyl)benzamide (Compound 7f)

- Structure : Shares the 3,5-bis(trifluoromethyl)benzamide core but substitutes the amine with a 3-benzyl-5-hydroxyphenyl group.

- Synthesis : Yielded 48% via a route similar to other benzamides, with a melting point of 167.9–169.8°C .

- Key Differences : The aromatic hydroxyl and benzyl groups may alter solubility and hydrogen-bonding capacity compared to the target compound’s aliphatic cyclopropyl-hydroxypropyl chain.

N-(Cyclopropylmethyl)-N-[1-(3-cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

- Structure: Features a pyrazine ring and cyanopyrazinyl-ethyl substituent, synthesized via palladium-catalyzed cyanation (45% yield) .

Functional Analogues with Directed Reactivity

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Substitutes trifluoromethyl groups with a methyl group and uses a 2-hydroxy-1,1-dimethylethylamine chain.

- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization, highlighting the role of hydroxyl and bulky alkyl groups in coordination chemistry .

Pharmacologically Active Benzamides

AMTB (N-(3-aminopropyl)-2-[(3-methylbenzyl)oxy]-N-(2-thienylmethyl)benzamide)

- Structure: Contains a thienylmethyl and aminopropyl chain, with a methylbenzyloxy substituent.

- Activity : A TRPM8 antagonist, demonstrating the role of benzamide derivatives in ion channel modulation .

- Key Differences : The target compound’s cyclopropyl and trifluoromethyl groups may offer improved selectivity or pharmacokinetics over AMTB’s aromatic and thiophene motifs.

BTP2 (4-Methyl-4′-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide)

- Structure : Combines trifluoromethylpyrazole and thiadiazole rings.

- Activity : A calcium-release-activated calcium (CRAC) channel inhibitor, emphasizing the versatility of trifluoromethylated benzamides in drug discovery .

- Contrast : BTP2’s heterocyclic complexity contrasts with the target compound’s simpler aliphatic-hydroxy design, which may reduce synthetic complexity.

Agrochemical Benzamides

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure: Mono-trifluoromethyl benzamide with an isopropoxyphenyl substituent.

- Use : Fungicide targeting succinate dehydrogenase, illustrating benzamides’ agrochemical applications .

- Comparison : The target compound’s bis(trifluoromethyl) groups may enhance binding affinity or environmental stability compared to flutolanil’s single trifluoromethyl group.

Table 2: Structural and Functional Comparisons

Research Findings and Implications

- Synthesis Efficiency : Microwave-assisted methods (e.g., ) achieve moderate yields (45–85%) for trifluoromethylated benzamides, suggesting room for optimization in the target compound’s synthesis .

- Agrochemical Potential: Structural similarities to flutolanil and cyprofuram indicate possible fungicidal or herbicidal activity, warranting further bioassays.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity based on available research findings, including data tables, case studies, and detailed analyses.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of trifluoromethyl groups and a cyclopropyl moiety. This unique configuration may contribute to its biological properties.

Cytotoxicity and Selectivity

In vitro studies have demonstrated that related compounds do not exhibit cytostatic effects on eukaryotic cell lines such as HepG2 and MonoMac6 . This indicates a favorable safety profile, which is crucial for therapeutic applications.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound reveals important absorption and distribution characteristics:

| Property | Value |

|---|---|

| Human Intestinal Absorption | +1.0 |

| Blood-Brain Barrier | +0.9385 |

| Caco-2 Permeable | -0.5594 |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 1A2 Inhibitor | +0.7849 |

These parameters suggest that the compound may effectively cross biological barriers while maintaining a low potential for interactions with major drug-metabolizing enzymes .

Case Studies and Research Findings

- Inhibition Studies : A study focusing on similar benzamide derivatives reported that some compounds exhibited inhibition of AChE comparable to rivastigmine, a clinically used drug . The implications for neurodegenerative diseases such as Alzheimer's are noteworthy.

- Antimycobacterial Activity : Related compounds have been tested against Mycobacterium tuberculosis with varying degrees of success. Although specific data for this compound are not yet available, the structural similarities suggest potential effectiveness against mycobacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.